4-Propoxypiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by a propoxy group attached to the nitrogen atom of the piperidine ring. This compound has gained interest in various fields due to its potential applications in medicinal chemistry and as a building block for synthesizing other chemical entities.
4-Propoxypiperidine can be synthesized through various methods, often starting from commercially available piperidine or its derivatives. It is classified under organic compounds, specifically amines, due to the presence of a nitrogen atom in its structure. The compound's systematic name is 1-(4-propoxy) piperidine, and it can be found in chemical databases with specific identifiers such as CAS number 105-67-9.
The synthesis of 4-Propoxypiperidine typically involves several steps, including alkylation reactions. One common method is the alkylation of piperidine with propyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This reaction facilitates the nucleophilic attack of the nitrogen atom on the alkyl halide, resulting in the formation of 4-Propoxypiperidine.
The reaction can be represented as follows:
The reaction conditions typically require an inert atmosphere and may involve heating to enhance the reaction rate. The resulting product can be purified using techniques such as distillation or chromatography.
The molecular weight of 4-Propoxypiperidine is approximately 155.24 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure.
4-Propoxypiperidine can participate in various chemical reactions due to its functional groups. Notably, it can undergo acylation, where it reacts with acyl chlorides to form amides. Additionally, it can be involved in substitution reactions where the propoxy group can be replaced by other nucleophiles under suitable conditions.
For example, the acylation reaction can be represented as:
This reaction requires an appropriate catalyst and may involve solvents like dichloromethane or pyridine.
The mechanism of action for 4-Propoxypiperidine primarily involves its interaction with biological targets, particularly in pharmacological contexts. It may act as a ligand for certain receptors or enzymes, influencing biochemical pathways.
Research indicates that compounds similar to 4-Propoxypiperidine exhibit activity on neurotransmitter systems, potentially affecting dopamine and serotonin receptors. This could imply its utility in developing therapeutic agents for neurological disorders.
4-Propoxypiperidine is typically a colorless liquid at room temperature with a boiling point around 180°C. Its density is approximately 0.87 g/cm³, and it is soluble in organic solvents such as ethanol and acetone.
The chemical properties include stability under normal conditions but susceptibility to oxidation when exposed to air. Its reactivity profile allows for further derivatization, making it valuable for synthetic applications.
4-Propoxypiperidine has several applications in scientific research and industry:
The piperidine ring—a six-membered heterocycle with one nitrogen atom—stands as one of medicinal chemistry's most enduring and versatile scaffolds. Its significance is quantified by its presence in over 20 classes of pharmaceuticals, ranging from central nervous system (CNS) agents to anticancer therapeutics [3] [9]. The historical trajectory of piperidine-based drugs reveals a strategic evolution from naturally occurring alkaloids to rationally designed synthetic molecules. Early examples like the antipsychotic haloperidol (developed in the 1950s) and the analgesic meperidine demonstrated piperidine's capacity to modulate CNS targets. Contemporary derivatives like the Alzheimer's drug donepezil (Figure 1B) and the anticancer agent crizotinib (Figure 1C) exemplify the scaffold's adaptability to modern drug design paradigms, including multi-targeted therapies and kinase inhibition [3] [8].
A critical pharmacological advantage of piperidine lies in its conformational flexibility, allowing optimal interaction with diverse binding pockets. The saturated ring can adopt chair or boat conformations, positioning substituents equatorially or axially to match target complementarity. Furthermore, the sp³-hybridized nitrogen serves as a hydrogen bond acceptor or, when protonated, forms critical electrostatic interactions with biological targets. This protonation state significantly influences receptor affinity and pharmacokinetic properties. Comparative crystallographic studies between piperidine and piperazine derivatives (e.g., KSK67 vs. KSK68) demonstrate that piperidine's basicity profile enables formation of salt bridges with residues like Glu172 in the sigma-1 receptor binding pocket—a key interaction often weaker or absent with piperazine analogs [5]. This distinction underscores piperidine's unique value in optimizing target engagement.
Era | Compound Class | Example Drug | Primary Indication | Target/Mechanism |
---|---|---|---|---|
1950s-1960s | Antipsychotics | Haloperidol | Schizophrenia | Dopamine D2 receptor antagonist |
1970s-1980s | Analgesics | Meperidine | Pain | μ-opioid receptor agonist |
1990s-2000s | Anticancer | Vinblastine | Various cancers | Microtubule inhibitor |
2000s-Present | Kinase Inhibitors | Crizotinib | NSCLC | ALK/ROS1 inhibitor |
2010s-Present | CNS Multitarget | Pitolisant | Narcolepsy | Histamine H3 antagonist/Sigma-1 modulator |
The scaffold's synthetic tractability further fueled its prominence. Methods like catalytic hydrogenation of pyridines (using Ru, Co, or Ni catalysts) enable efficient piperidine ring formation with controlled stereochemistry—critical for producing chiral drug intermediates [8]. For instance, ruthenium-catalyzed cis-hydrogenation provides access to stereodefined multi-substituted piperidines, while iridium complexes facilitate asymmetric reductions for enantiopure products [8]. These advances address historical challenges in piperidine functionalization, accelerating the exploration of structure-activity relationships (SAR) around this core.
4-Substituted piperidines represent a strategically important subclass where the carbon at position 4 bears functional groups that profoundly influence biological activity, metabolic stability, and physicochemical properties. The 4-position offers a three-dimensional vector distinct from N1-substitution, enabling access to novel binding regions in target proteins. This spatial advantage is exploited in drug candidates targeting underexplored pathways:
Sigma-1 Receptor Modulation: Dual histamine H3 receptor (H3R)/sigma-1 receptor (σ1R) ligands represent an emerging class for neuropathic pain and CNS disorders. The piperidine moiety is critical for high-affinity σ1R binding. Comparative studies between piperazine-based KSK67 (σ1R Ki = 1531 nM) and piperidine-based KSK68 (σ1R Ki = 3.64 nM) demonstrate a >400-fold affinity increase solely attributable to the piperidine core [4]. Molecular modeling confirms the protonated piperidine nitrogen forms a salt bridge with Glu172 in the σ1R binding pocket, an interaction geometrically constrained with piperazine. The 4-position in these ligands often bears aryl or heteroaryl groups (e.g., pyridin-4-yl), optimally positioned by the chair conformation of the piperidine ring for hydrophobic contacts within the σ1R binding site [4] [5].
Enzyme Inhibition: Stearoyl-CoA desaturase 1 (SCD1), a therapeutic target for metabolic disorders and cancer, is potently inhibited by piperidine-aryl urea derivatives. In these molecules (e.g., Figure 1A), the piperidine nitrogen and the 4-substituent (often a linker to the aryl urea) are crucial for binding the enzyme's active site. The 4-position provides an attachment point for groups that modulate lipophilicity and membrane permeability—key factors for intracellular enzyme targeting [7]. Similarly, HSP70 inhibitors for cancer therapy utilize 4-substituted piperidines (e.g., Compound 4a-4e) where the 4-aryl group engages hydrophobic pockets near the ATP-binding site [9].
Tubulin Polymerization Inhibition: Anticancer agents like Compound 6 leverage the 4-position of the piperidine ring to anchor extended aromatic systems (e.g., trimethoxyphenyl) that mimic colchicine binding, disrupting microtubule dynamics [9]. The spatial orientation afforded by the 4-linker is essential for high-affinity binding to the tubulin heterodimer interface.
4-Propoxypiperidine (1-(propoxymethyl)piperidine) exemplifies a rationally designed 4-substituted derivative targeting enhanced drug-like properties. Introducing a propoxy group (-OCH₂CH₂CH₃) at C4 aims to:
4-Substituent | Key Properties | Example Applications | Advantages | Limitations |
---|---|---|---|---|
Propoxy (-OCH₂CH₂CH₃) | Moderate LogP, good solubility, metabolic stability | Designed for balanced PK/PD (e.g., 4-Propoxypiperidine derivatives) | Balanced lipophilicity; ether stability; suitable linker length | Potential for CYP oxidation at terminal methyl |
Methyl/Aryl (e.g., -CH₃, -C₆H₅) | Variable LogP, lower solubility | Sigma-1 ligands (KSK68), Kinase inhibitors | Conformational rigidity for defined binding | Can limit solubility; aryl groups may increase metabolic clearance |
Acetic Acid (-CH₂COOH) | High polarity (low LogP), charged at pH>pKa | Building block for amide coupling (e.g., (1-Propyl-piperidin-4-yl)-acetic acid) [10] | Enables conjugation; enhances solubility via salt formation | Poor membrane permeability; limited to targets accessible to acids |
Hydroxyethyl (-CH₂CH₂OH) | Moderate LogP, H-bond donor/acceptor | Analgesics, solubility enhancers | Improved solubility; H-bonding capability | Susceptible to glucuronidation; potential for reduced CNS penetration |
The strategic value of 4-propoxy substitution is further evidenced by SAR studies in diverse therapeutic areas. For instance, in dual H3R/σ1R ligands, replacing rigid aryl groups at C4 with flexible alkoxy chains like propoxy could potentially maintain σ1R affinity while improving pharmacokinetic profiles—particularly brain penetration crucial for CNS targets [4] [5]. In enzyme inhibition (e.g., SCD1), the propoxy linker might optimally position terminal pharmacophores without introducing excessive steric bulk that hinders binding [7]. Computational modeling suggests the propoxy group's ether oxygen can act as a weak hydrogen bond acceptor, providing an additional interaction point not present in simple alkyl chains.
Accessing 4-substituted piperidines like 4-propoxypiperidine relies on robust synthetic methodologies. Key approaches include:
Nucleophilic Displacement on 4-Hydroxypiperidine: The most direct route involves reacting commercially available 4-hydroxypiperidine with propyl bromide or iodide in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., KI). This Williamson ether synthesis proceeds via an SN₂ mechanism, requiring careful control of stoichiometry and temperature to minimize over-alkylation at nitrogen [8] [10]:4-HO-Piperidine + CH₃CH₂CH₂Br → Base, KI 4-(CH₃CH₂CH₂O)-Piperidine
Reduction of 4-Piperidinone Derivatives: 4-Piperidinone can be converted to its enol triflate or mesylate, followed by palladium-catalyzed coupling (e.g., Stille, Suzuki) with organostannanes or boronic acids to introduce complex groups. Subsequent reduction of the ketone and functional group manipulation could yield 4-alkoxypiperidines. Hydrogenation using optimized catalysts (e.g., Pd/C, Ru/C) or transfer hydrogenation allows stereoselective reduction to the cis or trans 4-substituted piperidine [8].
Functionalization of Preformed 4-Substituted Scaffolds: Building blocks like tert-butyl 4-oxopiperidine-1-carboxylate or ethyl isonipecotate allow orthogonal functionalization. For example, reduction of ethyl isonipecotate (ethyl piperidine-4-carboxylate) gives 4-(hydroxymethyl)piperidine, which can be converted to the chloride (e.g., via Appel reaction) and then displaced by propoxide to form the propoxy derivative after deprotection [10]. Alternatively, 4-hydroxypiperidine-Boc protected derivatives undergo Mitsunobu reaction with propanol to install the propoxy group with inversion of configuration.
The synthesis of 4-Propoxypiperidine specifically benefits from the first route due to the commercial availability of 4-hydroxypiperidine and propyl halides. Purification often involves salt formation (e.g., oxalate, hydrochloride) to separate the desired product from potential dialkylated impurities. Advances in catalytic methods, particularly palladium-catalyzed hydrogenation and coupling reactions performed under milder conditions (e.g., room temperature, lower pressure), have improved yields and enabled access to enantiopure 4-substituted piperidines crucial for chiral drug development [5] [8].
Strategy | Key Starting Material | Reaction Steps | Advantages | Challenges | Applicability to 4-Propoxy |
---|---|---|---|---|---|
Williamson Ether Synthesis | 4-Hydroxypiperidine | Alkylation with propyl halide (Base, KI) | Direct, high yielding; Few steps | Risk of N-alkylation; Requires protection if N-H | Excellent - Direct route |
Reduction/Coupling | 4-Piperidinone | 1. Enol triflation; 2. Cross-coupling; 3. Carbonyl reduction | Access to complex C4 groups; Stereocontrol possible | Multi-step; Costly catalysts | Poor - Overly complex for simple alkoxy |
Functional Group Interconversion | Ethyl isonipecotate | 1. Reduction (LiAlH₄); 2. OH→Cl (SOCl₂); 3. Displacement (NaOPr) | High purity intermediates | Lengthy; Low overall yield | Moderate - Viable but inefficient |
Mitsunobu Reaction | 4-Hydroxypiperidine (N-protected) | Mitsunobu with propanol (DEAD, PPh₃) | Stereocontrol (inversion) | Requires N-protection/deprotection | Good - For stereodefined synthesis |
The structural features of 4-propoxy piperidine—moderate lipophilicity (calculated LogP ~1.7), topological polar surface area (TPSA ~12Ų for ether only, ~40Ų if N is basic), and presence of rotatable bonds—make it a promising scaffold for medicinal chemistry campaigns targeting underexplored GPCRs, transporters, and enzymes where previous piperidine derivatives showed promise but lacked optimal properties [5] [10]. Its potential lies in bridging the gap between highly polar, poorly permeable 4-hydroxypiperidines and excessively lipophilic 4-alkylpiperidines.
Concluding Remarks: The piperidine scaffold, particularly its 4-substituted derivatives, remains a cornerstone of rational drug design. 4-Propoxypiperidine exemplifies a strategic effort to leverage substituent effects for improved drug-like properties and engagement with challenging biological targets. Its synthesis builds upon well-established piperidine chemistry, while its pharmacological potential lies in optimizing the interplay between lipophilicity, solubility, conformational flexibility, and target complementarity—continuing the rich legacy of piperidine in medicinal chemistry. Future research will likely explore its incorporation into multi-target ligands and PROTACs, further expanding its utility against complex diseases.
Table 4: Key Piperidine-Containing Compounds Mentioned
Compound Name | Structure Features | Primary Biological Activity/Target | Reference in Text |
---|---|---|---|
4-Propoxypiperidine | Piperidine with -OCH₂CH₂CH₃ at C4 | Conceptual scaffold for optimized properties | Focus Compound |
KSK68 | Piperidine core, 4-(pyridin-4-yl) | High-affinity dual Histamine H3R / Sigma-1R ligand | [5] |
Crizotinib | Piperidine with pyrazole N-substituent and C2/6 pyridine | ALK/ROS1 kinase inhibitor (Anticancer) | [3] |
Donepezil | Piperidine with N-benzyl, C4-linker-indanone | Acetylcholinesterase inhibitor (Alzheimer's) | [3] [8] |
Piperidine-Aryl Urea SCD1 Inhibitor | Piperidine linked via C4 to aryl urea | Stearoyl-CoA desaturase 1 inhibitor | [7] |
(1-Propyl-piperidin-4-yl)-acetic acid | Piperidine (N-propyl) with -CH₂COOH at C4 | Chemical building block | [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7